molecular formula C9H10F3N B15335290 5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline

5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline

Cat. No.: B15335290
M. Wt: 189.18 g/mol
InChI Key: QZLQIDKLFCNRCG-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline is an organic compound that features a difluoroethyl group, a fluoro group, and a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . The reaction conditions often include the use of a nickel catalyst, a ligand such as 2,2’-bipyridine, and a base like potassium carbonate in a suitable solvent such as dimethoxyethane at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

5-(1,1-difluoroethyl)-4-fluoro-2-methylaniline

InChI

InChI=1S/C9H10F3N/c1-5-3-7(10)6(4-8(5)13)9(2,11)12/h3-4H,13H2,1-2H3

InChI Key

QZLQIDKLFCNRCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)(F)F)F

Origin of Product

United States

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